In-Depth Technical Guide: tert-Amyl-tert-octylamine (CAS: 150285-07-7)
In-Depth Technical Guide: tert-Amyl-tert-octylamine (CAS: 150285-07-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Amyl-tert-octylamine (CAS: 150285-07-7), a sterically hindered secondary amine. Due to the limited availability of specific technical data for this compound, this document synthesizes the known properties and presents a representative experimental protocol for its synthesis, adapted from established procedures for structurally similar hindered amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical characteristics and potential synthetic routes.
Chemical and Physical Properties
tert-Amyl-tert-octylamine is a complex secondary amine with significant steric hindrance around the nitrogen atom, a characteristic that influences its reactivity and physical properties. The available quantitative data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 150285-07-7 | [1] |
| Molecular Formula | C₁₃H₂₉N | [1][2] |
| Molecular Weight | 199.38 g/mol | [1][2] |
| Canonical SMILES | CCC(C)(C)NC(C)(C)CC(C)(C)C | [3] |
| InChI | InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3 | [3] |
| Predicted XlogP | 4.0 | [3] |
Synthesis and Experimental Protocols
Representative Synthesis of a Hindered Secondary Amine (Adapted for tert-Amyl-tert-octylamine)
This synthetic route involves the preparation of a nitroso intermediate from a primary amine, followed by a reaction with a second amine and subsequent reduction.
Step 1: Synthesis of Nitroso-tert-octane
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Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 120 mL of methanol, 0.4 mol of tert-octylamine, and 90 mL of an aqueous solution containing 1.2 g of the tetrasodium salt of ethylenediaminetetraacetic acid and 2.52 g of sodium tungstate dihydrate.
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Reaction Execution: Cool the solution to 15°C in an ice bath. Over a period of 5 hours, add 361 mL of a 16% hydrogen peroxide solution.
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Work-up: Stir the resulting blue reaction mixture for an additional 16 hours. Extract the product with petroleum ether (3 x 50 mL). Wash the organic layer twice with 2 N hydrochloric acid to remove any unreacted amine, followed by a brine wash. Dry the organic layer over MgSO₄.
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Purification: Remove the petroleum ether by distillation at atmospheric pressure. The product, nitroso-tert-octane, can be further purified by distillation.
Step 2: Synthesis of the Hindered Secondary Amine
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Reaction Setup: In a dry, 500-mL, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, dissolve the nitroso-tert-octane intermediate in a suitable dry solvent such as tetrahydrofuran (THF).
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Grignard Reagent Preparation (Hypothetical for tert-Amyl): In a separate flask, prepare the tert-amyl Grignard reagent by reacting tert-amyl chloride with magnesium turnings in dry THF.
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Reaction Execution: Cool the solution of nitroso-tert-octane to 0°C and slowly add the prepared tert-amyl Grignard reagent via the addition funnel. The reaction progress can be monitored by the disappearance of the blue color of the nitroso monomer.
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Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x 100 mL).
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Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield tert-Amyl-tert-octylamine.
Potential Applications and Research Directions
While specific applications for tert-Amyl-tert-octylamine are not documented, its structural similarity to other hindered amines suggests potential utility in several areas:
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Pharmaceutical Synthesis: As a building block for complex molecules where steric hindrance is desired to modulate biological activity or metabolic stability[5][6].
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Catalysis: As a non-nucleophilic base in organic reactions.
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Corrosion Inhibition: As an additive in metalworking fluids and cooling systems[5].
Further research is required to elucidate the specific properties and potential applications of this compound.
Safety and Handling
A specific safety data sheet for tert-Amyl-tert-octylamine is not available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Signaling Pathways and Experimental Workflows
There is currently no publicly available information regarding any signaling pathways modulated by tert-Amyl-tert-octylamine or established experimental workflows in which it is a key reagent.
Diagrams
Caption: A representative workflow for the synthesis of tert-Amyl-tert-octylamine.
